4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid
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Overview
Description
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a benzene ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-(4-bromophenyl)-1-propanol, which undergoes a series of reactions including nucleophilic substitution, oxidation, and coupling reactions . The overall yield of this process is around 12.5% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming new bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid involves its ability to interact with specific molecular targets. The compound contains a photoreactive benzophenone and a clickable terminal alkyne, which allows it to form covalent bonds with target molecules upon exposure to UV light . This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study protein-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
4-[(But-3-yn-1-yl)benzoyl]-L-phenylalanine: Similar in structure but contains a phenylalanine moiety.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-3-yn-1-yl group but different core structure.
Uniqueness
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is unique due to its combination of a photoreactive benzophenone and a clickable terminal alkyne, which allows for versatile applications in chemical synthesis and biological studies .
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(but-3-ynylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-4-7-13-10-5-6-11(12(14)15)9(2)8-10/h1,5-6,8,13H,4,7H2,2H3,(H,14,15) |
InChI Key |
MQRYOIOTZFNNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCC#C)C(=O)O |
Origin of Product |
United States |
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